Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate
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Overview
Description
Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethenyl moiety with two aniline substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethenyl precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated cyanoethenyl compound in the presence of a base to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aniline groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amines or other nitrogen-containing derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. Additionally, the cyanoethenyl moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl (2,2-dianilino-1-cyanoethenyl)phosphonate is unique due to the presence of two aniline groups, which provide additional sites for chemical modification and enhance its reactivity compared to other phosphonates
Properties
CAS No. |
89901-90-6 |
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Molecular Formula |
C19H22N3O3P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3,3-dianilino-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C19H22N3O3P/c1-3-24-26(23,25-4-2)18(15-20)19(21-16-11-7-5-8-12-16)22-17-13-9-6-10-14-17/h5-14,21-22H,3-4H2,1-2H3 |
InChI Key |
PRNSIOMUCIJCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)C#N)OCC |
Origin of Product |
United States |
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